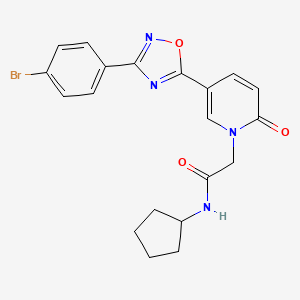

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-cyclopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

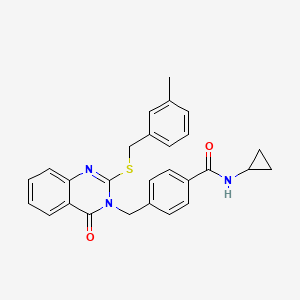

This compound is a complex organic molecule that contains several functional groups including a bromophenyl group, an oxadiazole ring, a pyridinone ring, and a cyclopentylacetamide group . These groups could potentially confer a variety of chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution . The oxadiazole ring could be formed through a cyclization reaction . The exact synthesis would depend on the desired route and the available starting materials.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group is a bulky, electron-rich group that could potentially participate in π-π stacking interactions . The oxadiazole ring is a heterocycle that could participate in hydrogen bonding . The pyridinone ring is a polar group that could also participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups it contains. The bromophenyl group could undergo reactions typical of aryl halides, such as nucleophilic aromatic substitution . The oxadiazole ring could potentially undergo reactions at the nitrogen atoms . The pyridinone ring could undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromophenyl group could increase the compound’s lipophilicity . The oxadiazole and pyridinone rings could contribute to the compound’s polarity .Scientific Research Applications

Apoptosis Induction and Anticancer Activity

Compounds featuring the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. A study highlighted the synthesis and structure-activity relationship (SAR) of 3-aryl-5-aryl-1,2,4-oxadiazoles, where modifications to the phenyl group and the significance of a substituted five-member ring for activity were explored. These compounds, particularly ones with a pyridyl group replacing the 3-phenyl group, demonstrated in vivo anticancer activity, with molecular targets identified as IGF II receptor binding proteins (Han-Zhong Zhang et al., 2005).

Antimicrobial and Hemolytic Activities

Research on 2,5-disubstituted 1,3,4-oxadiazole compounds has revealed their pharmacological significance, including antimicrobial effects. A study synthesized a new series of these compounds, demonstrating variable antimicrobial activities against selected microbial species and showcasing their potential as leads for developing new antimicrobial agents with minimal toxicity (Samreen Gul et al., 2017).

Polymeric Materials and Environmental Applications

New thermally stable polyimides and poly(amide-imide) containing 1,3,4-oxadiazole-2-pyridyl pendant groups have been synthesized, characterized, and investigated for their solvent solubility and thermal behavior. One of the polyimides showed potential for environmental applications, specifically in the removal of Co(II) from aqueous solutions, indicating the utility of oxadiazole-containing polymers in water purification technologies (Y. Mansoori et al., 2012).

Synthetic Methodologies and Chemical Biology

The synthesis of novel compounds with 1,3,4-oxadiazole structures has been a focal point for developing new chemical entities with potential biological activities. Studies have explored various synthetic routes, including cyclodehydration and oxidative cyclization reactions, to construct the 1,3,4-oxadiazole core, a crucial pharmacophore in drug design due to its versatile pharmacological potential (Review, 2020).

Future Directions

The study of complex organic molecules like this one is a vibrant area of research, particularly in the field of medicinal chemistry. Compounds with similar structures are often investigated for their potential as pharmaceuticals . Future research could explore the biological activity of this compound and its potential uses in medicine.

Properties

IUPAC Name |

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O3/c21-15-8-5-13(6-9-15)19-23-20(28-24-19)14-7-10-18(27)25(11-14)12-17(26)22-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMSCGIDVMOIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2373590.png)

![N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2373592.png)

![4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2373597.png)

![7-(4-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2373598.png)

![2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2373599.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2373602.png)